molecular formula C11H9ClO B8572189 1-Chloro-3-methylnaphthalen-2-ol

1-Chloro-3-methylnaphthalen-2-ol

Cat. No.: B8572189
M. Wt: 192.64 g/mol
InChI Key: GDBWOIUARMPWSI-UHFFFAOYSA-N
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Description

1-Chloro-3-methylnaphthalen-2-ol (C₁₁H₉ClO, MW: 192.64 g/mol) is a chlorinated naphthol derivative with substituents at the 1-, 2-, and 3-positions of the naphthalene ring. While specific data on its melting point or solubility are absent in the provided evidence, comparisons with structurally related compounds can shed light on its behavior .

Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

1-chloro-3-methylnaphthalen-2-ol

InChI

InChI=1S/C11H9ClO/c1-7-6-8-4-2-3-5-9(8)10(12)11(7)13/h2-6,13H,1H3

InChI Key

GDBWOIUARMPWSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

(a) 1-Chloro-3-(1-naphthyloxy)-2-propanol (C₁₃H₁₃ClO₂, MW: 236.69 g/mol)
  • Structure: Features a propanol backbone with a chlorine atom and 1-naphthyloxy group.
  • Key Differences: The propanol chain introduces flexibility absent in the rigid naphthalene framework of the target compound.
  • Synthesis: Prepared via nucleophilic substitution or condensation reactions, as seen in similar propanol derivatives .
(b) 4-Amino-2-methylnaphthalen-1-ol (C₁₁H₁₁NO, MW: 173.21 g/mol)
  • Structure: Substitutes chlorine with an amino group at position 4 and methyl at position 2.
  • Key Differences: The amino group enhances solubility in polar solvents and increases basicity. The absence of chlorine reduces electrophilic reactivity, making it less prone to nucleophilic substitution .

Functional Group Variants

(a) 1-(4-Chlorophenylthio)naphthalen-2-ol (C₁₆H₁₁ClOS, MW: 294.77 g/mol)
  • Structure : Replaces the methyl group with a 4-chlorophenylthio moiety.
  • Key Differences : The sulfur atom introduces greater electron-withdrawing effects, stabilizing the hydroxyl group (pKa ~8–10 vs. ~9–11 for the target compound). This compound’s NMR data (δ 2.22 ppm for CH₃ in 1H NMR) contrasts with the target’s expected methyl resonance .
(b) (1S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol (C₁₂H₁₁ClO, MW: 206.67 g/mol)
  • Structure: Ethanol backbone with a naphthalene ring and chiral center.
  • Key Differences : The stereochemistry (S-configuration) may influence biological activity or crystallization behavior. Its lower molecular weight compared to the target compound suggests reduced van der Waals interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Physical State Notable Data
1-Chloro-3-methylnaphthalen-2-ol C₁₁H₉ClO 192.64 Cl (1), CH₃ (3), OH (2) Solid/Liquid* Target compound
1-(p-Tolylthio)naphthalen-2-ol C₁₇H₁₄OS 266.35 p-Tolyl-S (1), OH (2) White solid m.p. 76–77 °C
1-Chloro-3-(1-naphthyloxy)-2-propanol C₁₃H₁₃ClO₂ 236.69 Cl, naphthyloxy, propanol Liquid (oil) MS m/z 308 (M⁺)
(1S)-2-Chloro-1-(naphthalen-1-yl)ethanol C₁₂H₁₁ClO 206.67 Cl, naphthalene, chiral center Crystalline solid CAS 1568107-67-4

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